molecular formula C13H16N6O8 B1673094 JS-K CAS No. 205432-12-8

JS-K

Número de catálogo: B1673094
Número CAS: 205432-12-8
Peso molecular: 384.30 g/mol
Clave InChI: DNJRNBYZLPKSHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O2-(2,4-Dinitrofenil) 1-[(4-etoxicarbonil)piperazin-1-il]diazen-1-io-1,2-diolato, comúnmente conocido como JS-K, es un profármaco liberador de óxido nítrico. El óxido nítrico es una molécula radical libre gaseosa que juega un papel crucial en varios procesos fisiológicos y patológicos. This compound ha ganado una atención significativa debido a su potencial como agente anticancerígeno, particularmente por su capacidad de liberar selectivamente óxido nítrico en las células cancerosas, induciendo así la apoptosis e inhibiendo la proliferación .

Aplicaciones Científicas De Investigación

Induction of Apoptosis

JS-K has demonstrated efficacy in inducing apoptosis across various cancer types:

  • Gastric Cancer : this compound induces apoptosis by increasing ROS levels and inhibiting antioxidant enzyme expression, leading to enhanced oxidative stress in cancer cells .
  • Bladder Cancer : Research indicates that this compound treatment results in increased ROS production and a decreased GSH/GSSG ratio, promoting mitochondrial dysfunction and apoptosis in bladder cancer cells .
  • Lung Cancer : In vivo studies showed that this compound significantly reduced the growth of non-small cell lung adenocarcinoma cells by inducing apoptosis .

Anti-Angiogenic Properties

This compound exhibits potent anti-angiogenic activity, inhibiting endothelial cell proliferation, migration, and new vessel formation. It has been shown to effectively reduce tumor vessel growth in vivo without observable toxicity . This property positions this compound as a potential therapeutic agent for preventing tumor metastasis through angiogenesis inhibition.

Study 1: Efficacy Against Non-Small Cell Lung Cancer

In a study assessing the effects of this compound on non-small cell lung cancer (NSCLC), researchers found that treatment led to a 75% reduction in tumor growth for sensitive cell lines. The study highlighted the differential sensitivity of various NSCLC cell lines to this compound, underscoring its potential as a targeted therapy .

Cell LineIC50 (µM)Growth Inhibition (%)
H17030.3375
H19441.0150

Study 2: Anti-Angiogenesis in Tumor Models

This compound was evaluated for its anti-angiogenic effects using subcutaneous xenograft models. The results indicated significant inhibition of tumor vessel growth with an IC50 ranging from 0.25 to 0.5 µM, demonstrating its potential as an anti-cancer agent that targets angiogenesis .

Nano-Carrier Development

Recent advancements have focused on developing nano-carriers for this compound to enhance its delivery and efficacy. These carriers can release NO selectively at tumor sites, improving therapeutic outcomes while minimizing systemic toxicity. Preliminary studies suggest that nano-JS-K carriers can effectively target tumor antigens and prolong survival times in animal models without causing significant side effects .

Mecanismo De Acción

JS-K ejerce sus efectos principalmente a través de la liberación de óxido nítrico tras la reacción con glutatión. Esta reacción está catalizada por la enzima glutatión S-transferasa, que a menudo se sobreexpresa en las células cancerosas. El óxido nítrico liberado induce la apoptosis e inhibe la proliferación mediante:

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

JS-K se sintetiza a través de un proceso de varios pasos que involucra la reacción de 2,4-dinitrofenilhidrazina con cloroformato de etilo para formar el intermedio 2,4-dinitrofenilhidrazina carbonato de etilo. Este intermedio se hace reaccionar luego con piperazina para producir el producto final, this compound. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el diclorometano y requieren un control cuidadoso de la temperatura y el pH para asegurar que se obtenga el producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la recristalización y la cromatografía. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

JS-K experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

El producto principal formado a partir de la reacción de this compound con glutatión es el óxido nítrico, que juega un papel crucial en la actividad anticancerígena del compuesto. Otros productos incluyen varios productos de degradación formados a través de la hidrólisis y las reacciones redox .

Comparación Con Compuestos Similares

JS-K pertenece a la clase de profármacos de óxido nítrico de diazeniumdiolato. Los compuestos similares incluyen:

This compound es único en su capacidad de liberar selectivamente óxido nítrico en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida. Sus análogos estructurales, aunque similares en sus capacidades de liberación de óxido nítrico, pueden diferir en su estabilidad, reactividad y eficacia general .

Actividad Biológica

JS-K (O2-(2,4-Dinitrophenyl) 1,4-Ethoxycarbonylpiperazin-1-yldiazen-1-ium-12-diolate) is a nitric oxide (NO) donor compound that has garnered significant attention for its biological activity, particularly in cancer therapy. This article delves into the mechanisms of action, research findings, and case studies surrounding this compound, highlighting its potential as an anticancer agent.

This compound induces apoptosis in various cancer cells through several pathways:

  • Nitric Oxide Release : The primary mechanism involves the release of NO, which plays a crucial role in mediating cellular responses. This compound's ability to release NO is linked to its effects on the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis through the activation of caspases and other downstream effectors .
  • MAPK Pathway Activation : Research indicates that this compound activates key MAPK members such as ERK, JNK, and p38. This activation is associated with oxidative stress and DNA damage in treated cells, contributing to apoptotic signaling pathways .
  • Cell Cycle Regulation : this compound has been shown to inhibit cyclin D1 expression, which is regulated by β-catenin. This inhibition disrupts cell cycle progression and promotes apoptosis .
  • Arylating Agent Activity : this compound functions as an arylating agent, potentially inducing apoptosis via arylation of glutathione and sulfhydryl groups within cells .

Research Findings

Numerous studies have documented the biological activity of this compound across different cancer types:

  • Leukemia and Prostate Cancer : this compound exhibits a concentration-dependent antiproliferative effect on leukemia (HL-60) and prostate cancer (PPC-1) cells. It has been noted that higher concentrations lead to increased apoptosis rates .
  • Breast Cancer : In breast cancer models, this compound has shown the ability to inhibit invasion and induce apoptosis, contrasting with its analog JS-43-126, which does not release NO and fails to induce similar effects .
  • Non-Small Cell Lung Cancer (NSCLC) : Studies reveal that this compound treatment results in significant oxidative/nitrosative stress and DNA damage in NSCLC cells, activating the SAPK/JNK pathway and promoting apoptosis through caspase activation .

Data Table: Summary of Biological Activity Studies on this compound

Study ReferenceCancer TypeMechanism of ActionKey Findings
LeukemiaNO release; MAPK pathwayInduces apoptosis; concentration-dependent effects
Prostate CancerCaspase activationHigh antiproliferative effect
Breast CancerInhibition of cyclin D1; invasion suppressionInduces apoptosis; contrasts with JS-43-126
NSCLCOxidative stress; DNA damageActivates SAPK/JNK pathway; promotes apoptosis

Case Studies

Research has also focused on specific case studies demonstrating the efficacy of this compound:

  • Case Study 1 : A study involving human leukemia U937 cells showed that treatment with this compound resulted in significant upregulation of apoptotic markers such as Caspase-7 and PARP. The use of pan-caspase inhibitors diminished the pro-apoptotic effects of this compound, confirming its mechanism through caspase activation .
  • Case Study 2 : In glioma U87 cells, exposure to this compound led to mitochondrial membrane potential disruption and cytochrome C release into the cytoplasm, further corroborating its role in inducing endogenous apoptosis through mitochondrial pathways .

Propiedades

IUPAC Name

(2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJRNBYZLPKSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JS-K
Reactant of Route 2
Reactant of Route 2
JS-K
Reactant of Route 3
Reactant of Route 3
JS-K
Reactant of Route 4
JS-K
Reactant of Route 5
Reactant of Route 5
JS-K
Reactant of Route 6
Reactant of Route 6
JS-K
Customer
Q & A

Q1: What is the primary mechanism of action of JS-K?

A1: this compound is designed to release NO upon activation by glutathione S-transferases (GSTs) []. This enzyme is often overexpressed in malignant cells, making this compound's mechanism tumor-selective [].

Q2: How does NO release contribute to this compound's anticancer activity?

A2: NO released by this compound induces various effects in cancer cells:

  • Apoptosis: NO can trigger both caspase-dependent and caspase-independent apoptosis pathways [, , ].
  • DNA Damage: this compound induces DNA double-strand breaks, activating DNA damage response pathways, contributing to cell death [, ].
  • Oxidative Stress: this compound can induce oxidative and nitrosative stress in cancer cells, particularly those with high basal reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis [, , ].
  • Inhibition of Angiogenesis: this compound has shown potent anti-angiogenic activity in vitro, inhibiting endothelial cell proliferation, cord formation, and migration [].
  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, further inhibiting tumor growth [, , ].

Q3: Does this compound have other anticancer mechanisms besides NO release?

A3: Yes, research suggests that this compound's arylating capability also contributes to its anticancer effects, potentially through protein arylation and glutathione depletion [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C13H16N6O8 and a molecular weight of 384.3 g/mol.

Q5: How stable is this compound in biological fluids?

A5: this compound is known to react with nucleophiles in biological fluids, resulting in a short half-life [].

Q6: How do structural modifications impact this compound's activity?

A6:

  • Aryl Group: Modifications to the aryl group can affect the rate of NO release and subsequent antitumor activity [].
  • Diazeniumdiolate Group: The diazeniumdiolate moiety is essential for NO release, and its removal abolishes anticancer activity [].
  • Piperazine Ring: The piperazine ring, particularly the N-(ethoxycarbonyl)piperazine byproduct, seems to play a role in this compound's potency [].

Q7: How can this compound's stability and delivery be improved?

A7:

  • Pluronic Micelles: Formulating this compound in Pluronic® P123 micelles enhances its stability in biological media, increases its half-life, and improves its antitumor activity [].
  • Liposomes: Liposomal encapsulation of this compound has been investigated to improve its stability and pharmacokinetic profile, but further research is needed [].
  • PEG-Protected Nanoparticles: Encapsulating this compound in polyethylene glycol (PEG)-protected nanoparticles shows promise in increasing stability and providing controlled NO release [].

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: this compound is rapidly metabolized in vivo, primarily through reaction with glutathione, forming a dinitrophenyl-glutathione adduct and releasing NO []. Further details on specific ADME parameters were not extensively discussed in the abstracts.

Q9: Does formulation affect this compound's PK/PD?

A9: Yes, Pluronic micelle formulation reduces this compound-induced hypotension in mice, suggesting altered pharmacokinetics and potentially slower NO release [].

Q10: Which cancer types has this compound shown efficacy against in vitro?

A10: this compound has shown in vitro activity against various cancers, including:

  • Acute myeloid leukemia [, , , ]
  • Multiple myeloma [, ]
  • Prostate cancer [, , ]
  • Liver cancer [, ]
  • Non-small cell lung cancer [, , ]
  • Glioma [, , , ]
  • Breast cancer [, ]
  • Renal cell carcinoma [, ]
  • Bladder cancer []
  • Ewing sarcoma []

Q11: Has this compound demonstrated efficacy in in vivo models?

A11: Yes, this compound has shown significant antitumor activity in vivo:

  • Leukemia: Reduced tumor growth in mice xenografted with human leukemia cells [, ].
  • Multiple myeloma: Inhibited tumor growth and prolonged survival in a xenograft model [].
  • Prostate cancer: Reduced tumor burden in mice xenografted with human prostate cancer cells [].
  • Lung cancer: Inhibited growth of lung adenocarcinoma xenografts in mice [, ].
  • Glioma: Significantly reduced growth of U87 xenografts in mice [].
  • Ewing sarcoma: Significantly decreased tumor growth in a xenograft model [].

Q12: Are there any ongoing clinical trials for this compound?

A12: While the provided abstracts mention this compound being at an advanced stage of preclinical development, no information on specific clinical trials was found.

Q13: Are there known mechanisms of resistance to this compound?

A13: Although specific resistance mechanisms weren't extensively discussed, tumor cells with lower basal ROS/RNS levels might be less sensitive to this compound's effects [].

Q14: Does this compound induce systemic hypotension?

A14: this compound, when administered intravenously at specific doses in mice, did not induce significant hypotension, particularly when formulated in Pluronic micelles [, ].

Q15: How does this compound's formulation affect its delivery?

A15:

  • Pluronic Micelles: Enhance this compound's stability and facilitate its penetration into the nucleus [, ].
  • Liposomes: Investigated for improving this compound's in vivo half-life and tissue distribution [].
  • PEG-Protected Nanoparticles: Offer controlled and sustained release of NO, potentially improving tumor targeting and reducing off-target effects [].

Q16: Are there any potential biomarkers for this compound efficacy?

A16:

  • GST Expression: High GST expression in tumors may predict sensitivity to this compound, as its activation is GST-dependent [, ].
  • ROS/RNS Levels: Tumors with high basal ROS/RNS levels might be more susceptible to this compound-induced oxidative stress and cell death [, ].
  • PRX1 and OGG1 Protein Levels: Expression levels of Peroxiredoxin 1 (PRX1) and 8-oxo-deoxyguanosine glycosylase (OGG1) have been correlated with this compound sensitivity in lung cancer cells [].

Q17: Can this compound be used in combination therapies?

A17: Yes, research suggests potential synergy between this compound and other anticancer agents:

  • Cytarabine: Demonstrated strong synergy in vitro against leukemia cells [].
  • Bortezomib: Significantly enhanced this compound-induced cytotoxicity in multiple myeloma cells [].
  • Taxol: Increased Taxol-induced apoptosis in prostate cancer cells [].
  • Radiation Therapy: Showed radiosensitizing activity against colorectal cancer cells in vitro and in vivo [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.